molecular formula C14H26N2O3 B2975580 Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 1368038-01-0

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B2975580
CAS No.: 1368038-01-0
M. Wt: 270.373
InChI Key: JOQVDIUWFOPTOC-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the necessary functional groups, followed by the introduction of the tert-butyl group through tert-butylation reactions. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles like halides or amines, with reaction conditions tailored to the specific reagents used.

Major Products Formed:

  • Oxidation can yield ketones or aldehydes.

  • Reduction can produce alcohols or amines.

  • Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of natural products and pharmaceuticals.

Biology: The compound has shown potential as a biological probe or inhibitor in biochemical studies. Its interactions with enzymes and receptors can provide insights into biological processes and pathways.

Medicine: Research has explored the use of this compound in drug development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.

Industry: In the chemical industry, the compound is used in the synthesis of advanced materials and polymers. Its unique properties can enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism by which tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate: Lacks the hydroxyl group present in tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate.

  • Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate: Similar structure but includes an oxalate group.

  • Tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate: Contains two carboxylate groups instead of one.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-9-4-11(17)14(10-16)5-7-15-8-6-14/h11,15,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQVDIUWFOPTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCNCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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